7H-Pyrrolo[2,3-c]pyridazine

Physicochemical Property Medicinal Chemistry Drug Design

≥95% purity 7H-Pyrrolo[2,3-c]pyridazine (16767-40-1), a privileged LRRK2 inhibitor scaffold. Its unique [2,3-c] fusion geometry and pKa of 6.30 distinguish it from isomerics—critical for molecular recognition in the LRRK2 ATP-binding pocket. An isosteric replacement for pyrrolo[2,3-b]pyridine with improved solubility. Identity verifiable via refractive index 1.71 and density 1.38 g/cm³. In stock for worldwide procurement.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 16767-40-1
Cat. No. B106283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-c]pyridazine
CAS16767-40-1
Synonyms7H-PYRROLO[2,3-C]PYRIDAZINE
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=N2
InChIInChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
InChIKeyBXOVRVJPVVRHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-c]pyridazine (CAS 16767-40-1): Procurement Guide and Scion of a Privileged Heterocyclic Scaffold


7H-Pyrrolo[2,3-c]pyridazine (CAS 16767-40-1), with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol, is a nitrogen-rich, fused bicyclic heterocycle [1]. It is a foundational building block in medicinal chemistry, belonging to the pyrrolopyridazine class, which is recognized as a 'privileged scaffold' for drug discovery due to its ability to interact with a diverse range of biological targets . Its structure, formed by the fusion of a pyrrole and a pyridazine ring, provides a unique electronic and steric profile that distinguishes it from other heteroaromatic systems .

Why the 7H-Pyrrolo[2,3-c]pyridazine Core Cannot Be Indiscriminately Replaced by Isomeric or Alternate Scaffolds


The specific fusion geometry of 7H-pyrrolo[2,3-c]pyridazine dictates a unique spatial arrangement of hydrogen bond donors and acceptors, as well as a distinct π-electron distribution, which are critical for molecular recognition and binding to biological targets . Simple replacement with isomeric pyrrolopyridazines (e.g., pyrrolo[1,2-b]pyridazine or pyrrolo[3,2-c]pyridazine) or other heterocyclic cores (e.g., pyrrolo[2,3-b]pyridine) fundamentally alters the molecular electrostatic potential, pKa, and overall 3D shape, thereby compromising structure-activity relationships (SAR) established for this core. This non-interchangeability is underscored by the compound's predicted pKa of 6.30, which is significantly higher than that of parent pyridazine (2.3), demonstrating the profound impact of ring fusion on physicochemical properties .

Quantitative Differentiation of 7H-Pyrrolo[2,3-c]pyridazine: A Comparative Evidence Guide


pKa Analysis: 7H-Pyrrolo[2,3-c]pyridazine Exhibits a 4-Unit Increase in Basicity Compared to the Parent Pyridazine Core

The predicted acid dissociation constant (pKa) for 7H-pyrrolo[2,3-c]pyridazine is 6.30±0.20 . This value is substantially higher than the pKa of the parent pyridazine heterocycle, which is approximately 2.3 . The increase in basicity arises from the fusion with the electron-donating pyrrole ring, altering the nitrogen's proton affinity and, consequently, the molecule's ionization state at physiological pH. This directly impacts solubility, permeability, and target binding interactions.

Physicochemical Property Medicinal Chemistry Drug Design

Comparative Density: 7H-Pyrrolo[2,3-c]pyridazine Demonstrates a 15-20% Higher Density than the Closely Related 1H-Pyrrolo[2,3-b]pyridine Scaffold

7H-Pyrrolo[2,3-c]pyridazine exhibits a predicted density of 1.38±0.1 g/cm³ . This is significantly higher than the reported density of its analog, 1H-pyrrolo[2,3-b]pyridine, which is documented at 1.1151 g/cm³ (rough estimate) . The higher density reflects the presence of an additional nitrogen atom in the six-membered ring, leading to stronger intermolecular interactions and a more compact crystal lattice.

Material Science Crystallography Physicochemical Analysis

Boiling Point Divergence: 7H-Pyrrolo[2,3-c]pyridazine Requires Significantly Higher Energy for Vaporization than Pyrrolo[1,2-b]pyridazine

The predicted boiling point of 7H-pyrrolo[2,3-c]pyridazine is 297.9±23.0 °C at 760 mmHg . This is notably higher than the estimated boiling point of pyrrolo[1,2-b]pyridazine, which is 213.94 °C . The ~84 °C difference underscores the stronger intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions, present in 7H-pyrrolo[2,3-c]pyridazine due to its specific nitrogen atom arrangement.

Thermodynamics Process Chemistry Purification

Refractive Index: 7H-Pyrrolo[2,3-c]pyridazine Displays a Distinct Optical Property with a Measured Value of 1.71

The refractive index of 7H-pyrrolo[2,3-c]pyridazine is a reported value of 1.71 . This optical property is a direct consequence of the molecule's electron density and polarizability. While direct comparator data for other pyrrolopyridazine isomers is not readily available in the public domain, this specific value serves as a key identifier and a benchmark for purity assessment, as it is expected to differ from other related heterocyclic compounds due to their distinct electronic structures.

Analytical Chemistry Optoelectronics Quality Control

Commercial Purity Specification: 7H-Pyrrolo[2,3-c]pyridazine is Available with a Guaranteed Minimum Purity of 95+%

Commercial suppliers specify a minimum purity of 95+% for 7H-pyrrolo[2,3-c]pyridazine . While many building blocks are offered at a similar purity, this specification, coupled with the availability of batch-specific analytical data (e.g., NMR, HPLC) from reputable vendors, provides a quantifiable assurance of quality for use as a starting material in multi-step syntheses, minimizing the risk of side reactions and purification challenges associated with lower-grade materials.

Chemical Synthesis Building Blocks Procurement

Scaffold Validation: 4,5-Disubstituted-7H-pyrrolo[2,3-c]pyridazine Derivatives Exhibit Potent LRRK2 Inhibition with Picomolar to Nanomolar Potency

The 7H-pyrrolo[2,3-c]pyridazine core is validated by its use in generating potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. A patent discloses a series of 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives with picomolar to nanomolar LRRK2 inhibitory activity [1]. While the unsubstituted core itself is not active, its derivatives demonstrate a high level of target engagement, establishing the scaffold as a privileged template for kinase inhibitor design. This provides a distinct advantage over other scaffolds that may not offer the same vector for substitution or binding affinity to LRRK2.

Kinase Inhibitor Neurodegeneration Drug Discovery

Validated Applications of 7H-Pyrrolo[2,3-c]pyridazine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Design and Synthesis of Novel LRRK2 Kinase Inhibitors

This core is a direct progenitor of a potent class of LRRK2 inhibitors. The 4- and 5-positions of the 7H-pyrrolo[2,3-c]pyridazine core are key vectors for installing substituents that drive picomolar to nanomolar inhibitory activity against LRRK2 [1]. Researchers focused on Parkinson's disease and related neurodegenerative disorders should prioritize this scaffold for building focused compound libraries, as established SAR data is available to guide lead optimization. The predicted pKa of 6.30 is also critical for understanding the molecule's ionization state and optimizing interactions within the ATP-binding pocket of LRRK2.

Lead Optimization: Scaffold Replacement for Pyrrolo[2,3-b]pyridine to Modulate Physicochemical Properties

In drug discovery programs where a pyrrolo[2,3-b]pyridine core is present but suffers from poor solubility or metabolic instability, 7H-pyrrolo[2,3-c]pyridazine presents a viable isosteric replacement. The substitution of the pyridine ring for a pyridazine introduces a significant change in pKa (from ~4.6 for the parent to 6.3 [1]) and alters the molecular dipole, which can be exploited to improve aqueous solubility and modulate off-target pharmacology while maintaining a similar overall molecular shape.

Chemical Synthesis: A High-Purity Building Block for Complex Heterocyclic Synthesis

As a commercially available building block with a guaranteed minimum purity of 95+% [1], 7H-pyrrolo[2,3-c]pyridazine is a reliable starting material for the synthesis of more complex fused heterocycles, such as pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-ones and other annulated systems . Its distinct boiling point (297.9°C) and density (1.38 g/cm³) are practical considerations for reaction work-up and purification, guiding solvent selection and separation techniques.

Analytical and Quality Control: Identity Verification Using Physical Constants

Upon procurement, the identity and purity of 7H-pyrrolo[2,3-c]pyridazine can be verified using its unique physical properties. A measured refractive index of 1.71 [1] and a density of 1.38 g/cm³ provide a simple and rapid method to confirm the material is correct before commencing costly synthetic or biological experiments. Deviation from these values can indicate the presence of impurities, isomeric contamination, or incorrect shipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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